![molecular formula C10H16N2O B1323417 2-[2-Amino(ethyl)anilino]-1-ethanol CAS No. 22271-65-4](/img/structure/B1323417.png)
2-[2-Amino(ethyl)anilino]-1-ethanol
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Overview
Description
“2-[2-Amino(ethyl)anilino]-1-ethanol” is a chemical compound with the molecular formula C4H12N2O . It is also known as Ethanol, 2-[(2-aminoethyl)amino]- .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of an aryl bromide with an amine at room temperature, followed by stirring the reaction mixture at 90-110°C for 8 hours .Molecular Structure Analysis
The molecular structure of “2-[2-Amino(ethyl)anilino]-1-ethanol” can be represented by the InChI string: InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 104.15 . It has a melting point of -28 °C, a boiling point of 238-240 °C/752 mmHg, and a density of 1.03 g/mL at 25 °C . It is soluble in water .Scientific Research Applications
Anticancer Activities
2-Anilino Triazolopyrimidines have been investigated for their potential as anticancer agents . They act as tubulin polymerization inhibitors, disrupting the structure of microtubules in cancer cells, which can inhibit cell division and growth . Specific compounds with p-toluidino, p-ethylanilino, and 3’,4’-dimethylanilino substituents have shown significant activity against HeLa, A549, and HT-29 cancer cells .
Antimitotic Agents
Compounds with a 3-arylamino-5-amino-1,2,4 triazole moiety, similar to the structure of 2-[2-Amino(ethyl)anilino]-1-ethanol, have been designed and synthesized as a new class of antimitotic agents . These compounds interfere with the process of mitosis, potentially inhibiting the proliferation of cancer cells .
Synthesis of Heterocyclic Compounds
2-Anilinopyrimidines have been synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines . This process is efficient and can be carried out under microwave conditions, which significantly reduces the reaction time .
Potential Bioactivity
The 2-anilinopyrimidines synthesized from 2-chloro-4,6-dimethylpyrimidine are of potential bioactivity . While the specific bioactivities are not mentioned, these compounds could be further investigated for various biological applications .
Fungicides and Pesticides
The biological activity of anilinopyrimidines as fungicides and pesticides is well-known and widely reported . These compounds could potentially be used in the development of new pesticides and fungicides .
Kinase Inhibitors
Some 2-anilinopyrimidine derivatives have been evaluated as kinase inhibitors, showing antiproliferative activity against cancer cell lines . Kinases are enzymes that play key roles in cell signaling pathways, and their inhibition can disrupt the growth and proliferation of cancer cells .
Safety and Hazards
properties
IUPAC Name |
2-(2-amino-N-ethylanilino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-12(7-8-13)10-6-4-3-5-9(10)11/h3-6,13H,2,7-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVRDSXRNZTBTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Amino(ethyl)anilino]-1-ethanol |
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